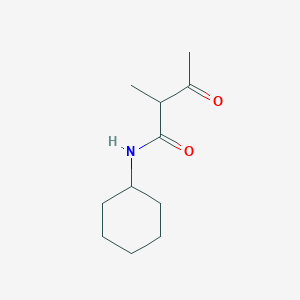

N-Cyclohexyl-2-methyl-3-oxobutanamide

Description

Properties

Molecular Formula |

C11H19NO2 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

N-cyclohexyl-2-methyl-3-oxobutanamide |

InChI |

InChI=1S/C11H19NO2/c1-8(9(2)13)11(14)12-10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3,(H,12,14) |

InChI Key |

FUUIBHBMKJAOAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)C(=O)NC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

- Starting Materials: Cyclohexylamine and 2,2,6-trimethyl-1,3-dioxin-4-one (a dioxin derivative acting as a masked acetoacetyl compound).

- Solvent: Xylene.

- Conditions: The reaction mixture is heated under reflux at approximately 150°C.

- Reaction Time: Typically 3 to 4 hours.

- Mechanism: The amine nucleophilically attacks the dioxin ring, leading to ring opening and formation of the 3-oxobutanamide structure with the release of acetone as a byproduct.

Stepwise Procedure

- Mixing: A solution of cyclohexylamine and 2,2,6-trimethyl-1,3-dioxin-4-one is prepared in xylene.

- Heating: The mixture is placed in an Erlenmeyer flask immersed in an oil bath preheated to 150°C.

- Stirring: Vigorous stirring is maintained to ensure homogeneity.

- Observation: Evolution of acetone vapor is observed within minutes, indicating progress of the reaction.

- Duration: Heating continues for about 3 hours for cyclohexylamine derivatives.

- Workup: After completion, xylene is removed by evaporation.

- Purification: The crude product is filtered and recrystallized from suitable organic solvents to yield pure N-cyclohexyl-3-oxobutanamide as light yellow crystals.

Reaction Summary Table

| Parameter | Details |

|---|---|

| Amine | Cyclohexylamine |

| Dioxin derivative | 2,2,6-Trimethyl-1,3-dioxin-4-one |

| Solvent | Xylene |

| Temperature | 150°C |

| Reaction time | 3 hours |

| Product appearance | Light yellow crystals |

| Yield | Approximately 69% |

| Melting point | 98-100°C |

| Key IR bands (KBr) | 3310 cm⁻¹ (NH), 1710, 1665 cm⁻¹ (CO) |

| ¹H-NMR (CDCl₃) | δ 9.40 (br s, NH), 3.65 (s, CH₂), 2.15-2.40 (m, CH₃ + cyclohexyl H-1), 1.30-1.75 (m, cyclohexyl protons) |

Research Findings and Analytical Data

- The reaction proceeds efficiently with cyclohexylamine, yielding the target compound in good yield (69%) after 3 hours of reflux.

- The IR spectrum confirms the presence of amide NH and carbonyl groups with characteristic absorption bands at 3310 cm⁻¹ (NH stretch) and 1710, 1665 cm⁻¹ (C=O stretches).

- The ¹H-NMR spectrum shows a broad singlet for the amide proton at δ 9.40 ppm, a singlet for the methylene protons adjacent to the carbonyl at δ 3.65 ppm, and multiplets corresponding to the cyclohexyl ring protons and methyl groups.

- The melting point range of 98-100°C is consistent with literature values for this compound, indicating good purity.

Comparative Notes on Preparation

- The method is a modification of the Clemens condensation, which is a reliable and reproducible approach for synthesizing 3-oxobutanamides.

- The use of 2,2,6-trimethyl-1,3-dioxin-4-one as a precursor is advantageous because it acts as a stable acetoacetyl equivalent, facilitating clean conversion to the amide.

- The reaction conditions (high temperature reflux in xylene) promote efficient ring opening and amide formation with acetone as a volatile byproduct, which drives the reaction forward.

- This method has been successfully applied to various amines, including aromatic and cycloalkyl amines, demonstrating versatility.

Summary Table of Preparation Conditions for Selected 3-Oxo-N-Aryl (Alkyl) Butanamides

| Compound | Amine Used | Reaction Time (h) | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| N-(4-nitrophenyl)-3-oxobutanamide | 4-Nitroaniline | 4 | 70 | 142-143 | Yellow crystals |

| N-(4-fluorophenyl)-3-oxobutanamide | 4-Fluoroaniline | 3 | 88 | 98-101 | White crystals |

| N-(cyclohexyl)-3-oxobutanamide | Cyclohexylamine | 3 | 69 | 98-100 | Light yellow crystals |

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-methyl-3-oxobutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted amides or esters.

Scientific Research Applications

N-Cyclohexyl-2-methyl-3-oxobutanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-methyl-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Butyl-3-oxobutanamide

- Synthesis : Synthesized analogously using 1-butylamine instead of cyclohexylamine, yielding 89% .

- Structural Differences : Replacement of the cyclohexyl group with a linear butyl chain reduces steric hindrance and increases molecular flexibility.

- Spectroscopic Data :

N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide (7c)

- Spectroscopic Data :

N-Cyclohexyl-2-(bis(ethylthio)methylene)-3-oxobutanamide (8b)

- Modifications : Bis(ethylthio)methylene group replaces the methyl group, introducing sulfur atoms and increasing lipophilicity .

- Key Data :

Table 1: Comparative Analysis of N-Cyclohexyl-2-methyl-3-oxobutanamide and Analogs

*Calculated based on molecular formula.

Comparison with Other Cyclohexyl-Containing Compounds

While N-Cyclohexyl-2-methyl-3-oxobutanamide is a β-ketoamide, other cyclohexyl-bearing compounds like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea () and cyclophosphamide () belong to distinct chemical classes:

- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea : A nitrosourea chemotherapeutic with high lipid solubility and rapid plasma degradation (half-life ~5 minutes). Its cyclohexyl group enhances blood-brain barrier penetration, unlike the β-ketoamide’s polar structure .

- Cyclophosphamide : An oxazaphosphorine alkylating agent with a bis(2-chloroethyl)amine group. Its water solubility contrasts with the β-ketoamide’s moderate polarity .

Implications of Structural Variations

- Reactivity: The β-keto group in N-Cyclohexyl-2-methyl-3-oxobutanamide may participate in keto-enol tautomerism, unlike the stable aromatic systems in 7c.

- Biological Activity : While nitrosoureas () and cyclophosphamide () are clinically active, the β-ketoamides’ bioactivity remains unstudied in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.